[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533998
InChI: InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13533998

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1
Standard InChI Key WPRFKRLNBXCATR-GFCCVEGCSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
SMILES CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative characterized by a six-membered piperidine ring substituted at the third position with a tert-butoxycarbonyl (Boc)-protected isopropyl amino group. An acetic acid moiety is attached to the nitrogen atom at the first position of the piperidine ring. The (R)-configuration at the third carbon defines its stereochemistry, which is critical for its interactions in biological systems.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Molecular FormulaC₁₅H₂₈N₂O₄
Molecular Weight300.39 g/mol
CAS NumberNot explicitly listed (related: 309956-78-3)
Canonical SMILESCC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a boiling point of approximately 304.8°C at 760 mmHg and a flash point of 138.2°C, indicative of moderate thermal stability . Its density of 1.0±0.1 g/cm³ suggests compatibility with organic solvents, a trait enhanced by the Boc group’s hydrophobic tert-butyl moiety. The acetic acid group contributes to partial aqueous solubility, particularly in basic conditions where deprotonation occurs.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming its structure. The Boc group’s tert-butyl protons resonate as a singlet near δ 1.4 ppm in ¹H NMR, while the piperidine ring protons exhibit complex splitting patterns between δ 1.8–3.5 ppm. High-resolution MS typically shows a molecular ion peak at m/z 300.39 [M+H]⁺.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Piperidine Functionalization: Introduction of the isopropyl amino group at the third position of the piperidine ring via nucleophilic substitution or reductive amination.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group .

  • Acetic Acid Conjugation: Alkylation of the piperidine nitrogen with bromoacetic acid or its derivatives to attach the carboxylic acid moiety.

Critical parameters include temperature control (0–25°C), anhydrous solvents (e.g., tetrahydrofuran or dichloromethane), and catalysts like triethylamine to minimize side reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT75–85%
Acetic Acid CouplingBromoacetic acid, K₂CO₃, DMF, 50°C60–70%

Biological and Pharmacological Relevance

Mechanistic Insights

Piperidine derivatives are renowned for their bioactivity, often acting as modulators of neurotransmitter receptors or enzyme inhibitors. The Boc group in this compound enhances metabolic stability by shielding the amine from enzymatic degradation, while the acetic acid moiety may facilitate binding to cationic targets (e.g., ion channels).

Applications in Drug Development

This compound serves as an intermediate in synthesizing larger pharmacophores. For example, it could be incorporated into:

  • CGRP Receptor Antagonists: Piperidine scaffolds are prevalent in migraine therapeutics .

  • Kinase Inhibitors: The acetic acid group may chelate metal ions in catalytic sites.

Comparative Analysis with Analogues

Structural Analogues

  • (R)-3-Boc-aminopiperidine: Lacks the acetic acid moiety, reducing polarity and biological target engagement .

  • Piperidine-1-yl-acetic acid derivatives: Without the Boc group, these compounds exhibit shorter metabolic half-lives.

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